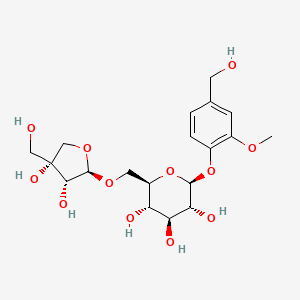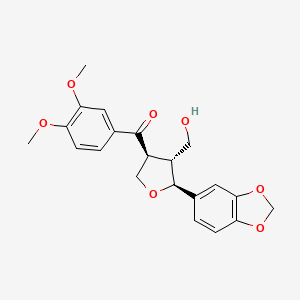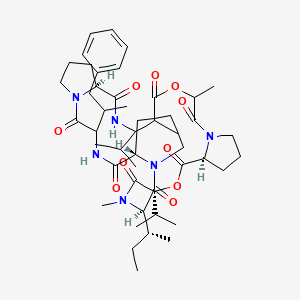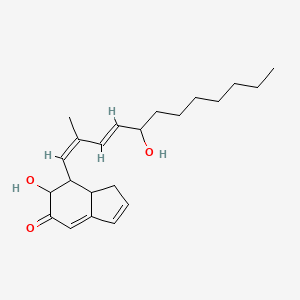
Penostatin E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penostatin E is a natural product found in Penicillium with data available.
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
The first enantioselective total synthesis of Penostatin E was achieved, utilizing key reactions like Hosomi-Sakurai allylation and an intramolecular Pauson-Khand reaction. This process established a basic carbon framework for the molecule, crucial for its potential therapeutic applications. This synthesis provides a foundation for further exploration of Penostatin E's biological activities and potential drug development (Fujioka et al., 2014).
Protein Phosphatase 1B Inhibition
Penostatin derivatives, including Penostatin J, have been identified as novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). Given PTP1B's role as a negative regulator of insulin receptor signaling, these inhibitors present a promising avenue for treating type II diabetes and related metabolic syndromes. This discovery positions Penostatin derivatives as potential therapeutic agents for these conditions (Chen et al., 2014).
Asymmetric Synthesis of Penostatins A and C
Asymmetric syntheses of Penostatins A and C have been reported, revealing their cytotoxic nature and selective inhibitory activity against PTP1B. The synthesis strategy included novel methods for synthesizing key intermediates and established the groundwork for further bioactivity studies of Penostatins. These findings are significant for the development of new therapeutic agents targeting PTP1B (Wang et al., 2020).
Eigenschaften
Produktname |
Penostatin E |
|---|---|
Molekularformel |
C22H32O3 |
Molekulargewicht |
344.5 g/mol |
IUPAC-Name |
6-hydroxy-7-[(1Z,3E)-5-hydroxy-2-methyldodeca-1,3-dienyl]-1,6,7,7a-tetrahydroinden-5-one |
InChI |
InChI=1S/C22H32O3/c1-3-4-5-6-7-10-18(23)13-12-16(2)14-20-19-11-8-9-17(19)15-21(24)22(20)25/h8-9,12-15,18-20,22-23,25H,3-7,10-11H2,1-2H3/b13-12+,16-14- |
InChI-Schlüssel |
COBSXLQCUDCOES-LIACPWMRSA-N |
Isomerische SMILES |
CCCCCCCC(/C=C/C(=C\C1C2CC=CC2=CC(=O)C1O)/C)O |
Kanonische SMILES |
CCCCCCCC(C=CC(=CC1C2CC=CC2=CC(=O)C1O)C)O |
Synonyme |
penostatin E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



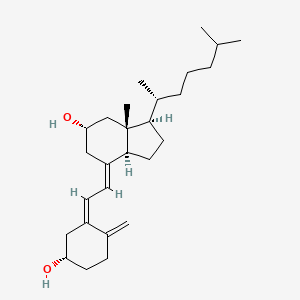
![(3R,3aR,5aS,6S,9aR,9bS)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-6-pentyl-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259642.png)
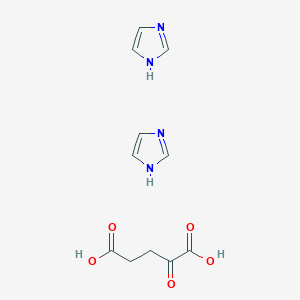
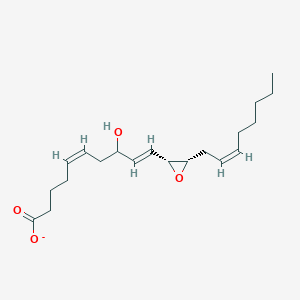
![alpha-(Methoxyimino)-n-methyl-2-[[[1-[3-(trifluoromethyl)phenyl]ethoxy]imino]methyl]benzeneacetamide](/img/structure/B1259645.png)
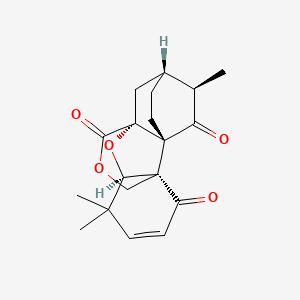
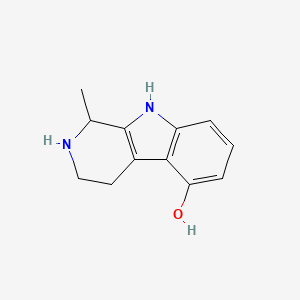
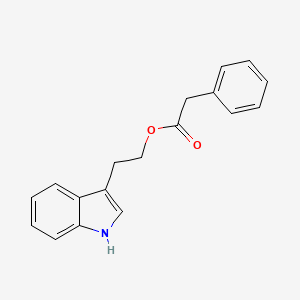
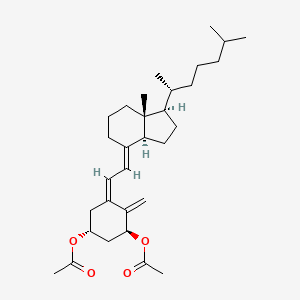
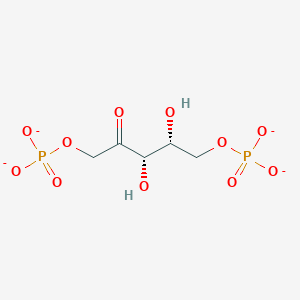
![[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259657.png)
